molecular formula C17H13ClN2O2S B5973376 (5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B5973376
M. Wt: 344.8 g/mol
InChI Key: STVBNDPXBLZJNV-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound belonging to the thiazolone family It is characterized by the presence of a thiazolone ring substituted with a 4-chlorobenzylidene group and a 4-methoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions are performed in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolone derivatives

    Substitution: Substituted thiazolone derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-bromobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one
  • (5Z)-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one
  • (5Z)-5-(4-methylbenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one

Uniqueness

(5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one is unique due to the presence of the 4-chlorobenzylidene group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

(5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic compound belonging to the thiazolone family. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolone ring substituted with a 4-chlorobenzylidene group and a 4-methoxyphenylamino group. The synthesis generally involves the condensation of 4-chlorobenzaldehyde with 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one under basic conditions, typically using sodium hydroxide or potassium carbonate as a catalyst in solvents like ethanol or methanol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in cell proliferation and survival, which is crucial for its anticancer properties. Additionally, its structural features allow it to modulate receptor activities and influence various signaling pathways .

Anticancer Properties

Numerous studies have evaluated the anticancer effects of thiazolone derivatives. For instance:

  • Cytotoxicity Studies : The compound has shown promising results against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). IC50 values for these cell lines often fall within the micromolar range, indicating significant cytotoxic potential .
  • Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Antifungal Activity : Similar thiazolone compounds have demonstrated antifungal activity against pathogens like Cryptococcus neoformans. The minimum inhibitory concentrations (MICs) for related compounds were reported between 2 and 16 µg/mL, suggesting that modifications to the thiazolone structure can enhance antifungal efficacy .

Table: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Notes
AnticancerMCF-7, HCT-116, PC-30.31 - 10Significant cytotoxicity observed
AntifungalC. neoformans2 - 16Fungicidal rather than fungistatic
AntioxidantVariousN/APotential for reducing oxidative stress

Research Findings

  • Anticancer Efficacy : A study highlighted that derivatives similar to this compound exhibited submicromolar IC50 values against various kinases involved in cancer progression, demonstrating their potential as targeted therapeutics .
  • Safety Profile : Importantly, these compounds have shown selectivity towards cancer cells over normal cells, indicating a favorable safety profile that warrants further investigation in clinical settings .

Properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-22-14-8-6-13(7-9-14)19-17-20-16(21)15(23-17)10-11-2-4-12(18)5-3-11/h2-10H,1H3,(H,19,20,21)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVBNDPXBLZJNV-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.